5-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine
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Overview
Description
5-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine is a complex organic compound that features a bromine atom attached to a pyridine ring, which is further fused with an octahydrocyclopenta[c]pyrrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyridine compound, followed by the introduction of the octahydrocyclopenta[c]pyrrol group through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
5-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine involves its interaction with specific molecular targets. For instance, as an RBP4 antagonist, it impedes the ocular uptake of serum all-trans retinol, reducing cytotoxic bisretinoid formation in the retinal pigment epithelium . This action helps in mitigating the progression of diseases like age-related macular degeneration.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid: Another brominated pyridine derivative with different functional groups and applications.
5-Bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile: A structurally related compound with an additional azetidinyl group.
Uniqueness
5-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to act as an RBP4 antagonist sets it apart from other similar compounds, making it a valuable candidate for therapeutic research.
Properties
Molecular Formula |
C12H15BrN2 |
---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C12H15BrN2/c13-11-4-5-12(14-6-11)15-7-9-2-1-3-10(9)8-15/h4-6,9-10H,1-3,7-8H2 |
InChI Key |
HJAKKNFFOSNMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC=C(C=C3)Br |
Origin of Product |
United States |
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